molecular formula C12H24N2O2 B8093244 tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

货号: B8093244
分子量: 228.33 g/mol
InChI 键: KREFOLREHRBMLM-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity patterns .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-(piperidin-4-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

化学反应分析

Types of Reactions

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmacological Applications

Cyclin-Dependent Kinase Inhibition
The primary application of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate lies in its ability to inhibit CDKs, which are crucial for regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, making this compound a potential therapeutic agent in cancer treatment. Research indicates that targeting CDKs can disrupt the proliferation of cancer cells, offering a pathway for the development of novel anticancer therapies.

Mechanism of Action
The compound interacts with various proteins involved in cell signaling pathways, particularly those associated with cell cycle control. Its ability to bind to CDKs suggests that it may also affect other regulatory proteins, which is essential for understanding both its therapeutic potential and possible side effects.

Antibacterial Properties
Recent studies have suggested that compounds structurally related to this compound exhibit antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Such findings highlight the compound's potential beyond oncology, suggesting applications in combating antibiotic resistance .

Synthesis and Structural Characteristics

Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques, including the use of carbamate formation reactions. The structural components—a tert-butyl group, a piperidine ring, and a carbamate functional group—contribute to its pharmacological properties.

Case Studies and Research Findings

Recent research has focused on the development of CDK inhibitors as a strategy for cancer therapy. For instance, studies have shown that certain derivatives of this compound exhibit selective inhibition against specific CDK isoforms, which could lead to more targeted cancer treatments with fewer side effects .

Additionally, ongoing investigations into its antibacterial properties are revealing promising results, particularly against resistant bacterial strains, indicating a dual potential in both oncology and infectious disease management .

作用机制

The mechanism of action of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .

相似化合物的比较

Similar Compounds

  • tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a tert-butyl group and a piperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .

生物活性

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, especially as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the compound's biological activity, synthesis, and its implications in cancer therapeutics.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 863560-23-0

The compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its unique pharmacological profile. The structural characteristics of the compound allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can result in cell cycle arrest, particularly in cancer cells. The compound's ability to selectively inhibit CDKs suggests that it may be effective in cancer treatment by preventing the proliferation of malignant cells.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound exhibits significant inhibitory activity against various CDKs. This inhibition leads to:

  • Cell Cycle Arrest : The compound can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their growth.

Interaction Studies

Studies have shown that this compound binds to proteins involved in cell signaling pathways. Its interactions with regulatory proteins associated with cell cycle control are critical for understanding its mechanism of action and potential side effects when used therapeutically.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl (piperidin-3-ylmethyl)carbamate135632-53-00.98Different piperidine position
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate1016167-99-90.98Stereoisomer differing at chiral center
tert-Butyl (piperidin-4-methyl)carbamate236406-22-70.91Methyl substitution on piperidine ring

The distinct stereochemistry and substituents of this compound tailor its biological activity towards CDK inhibition.

Case Studies and Experimental Data

In vitro studies have demonstrated that the compound effectively inhibits CDK activity in various cancer cell lines. For example:

  • Cell Line Studies : In experiments using human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Further studies involving flow cytometry revealed that treated cells exhibited increased sub-G1 populations, suggesting apoptosis induction as a result of CDK inhibition.
  • Cytotoxicity Assessment : An MTT assay was performed to evaluate cytotoxic effects across different concentrations (0.1–100 µM). Results indicated a dose-dependent response with IC50 values confirming its efficacy .

属性

IUPAC Name

tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFOLREHRBMLM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。